![molecular formula C19H13N3OS B2469385 N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid CAS No. 863592-50-1](/img/structure/B2469385.png)

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

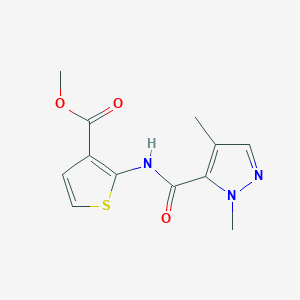

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

Thiazolo[4,5-b]pyridine zeigen starke antioxidative Wirkungen. Diese Verbindungen können freie Radikale abfangen, Zellen vor oxidativem Stress schützen und möglicherweise verschiedene Krankheiten lindern, die mit oxidativem Schaden verbunden sind .

Antibakterielle Aktivität

Forscher haben neuartige Thiazolo[4,5-b]pyridine mit antimikrobiellen Eigenschaften identifiziert. Diese Verbindungen könnten als vielversprechende Mittel gegen bakterielle und Pilzinfektionen dienen. Ihre Wirkungsweise beinhaltet die Störung von mikrobiellen Zellmembranen oder die Hemmung essentieller Enzyme .

Herbizid-Potenzial

Einige Thiazolo[4,5-b]pyridine zeigen herbizide Aktivität. Diese Verbindungen könnten für eine umweltfreundliche Unkrautbekämpfung in der Landwirtschaft untersucht werden. Ihre selektive Wirkung gegen unerwünschte Pflanzen macht sie zu wertvollen Kandidaten für Herbizide .

Entzündungshemmende Wirkungen

Thiazolo[4,5-b]pyridine wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Durch die Modulation von Entzündungspfaden können sie zur Behandlung von entzündlichen Erkrankungen wie Arthritis, Asthma und entzündlichen Darmerkrankungen beitragen .

Antifungal-Eigenschaften

Bestimmte Thiazolo[4,5-b]pyridine zeigen antifungale Aktivität. Diese Verbindungen könnten bei der Bekämpfung von Pilzinfektionen nützlich sein, insbesondere bei solchen, die gegen bestehende Antimykotika resistent sind. Ihr Wirkmechanismus beinhaltet die Störung der Pilzzellwände oder die Interferenz mit essentiellen Zellprozessen .

Antitumor-Potenzial

Forscher haben Thiazolo[4,5-b]pyridine mit Antitumor-Eigenschaften identifiziert. Diese Verbindungen können das Wachstum von Krebszellen hemmen, Apoptose induzieren oder in Tumor-Signalwege eingreifen. Ihr Potenzial als neuartige Antikrebsmittel rechtfertigt weitere Untersuchungen .

Zusammenfassend lässt sich sagen, dass N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid ein vielseitiges Gerüst mit vielfältigen biologischen Aktivitäten darstellt. Seine einzigartige Struktur und seine potenziellen therapeutischen Anwendungen machen es zu einem spannenden Thema für laufende Forschungs- und Entwicklungsarbeiten . Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, können Sie gerne fragen! 🌟

Wirkmechanismus

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer . This compound also shows sirtuin modulating activity , which plays a role in increasing the lifespan of a cell and treating a wide variety of diseases and disorders .

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits strong inhibitory activity against PI3K . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are critical for the survival and proliferation of cells .

Biochemical Pathways

The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition can lead to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of PI3K leads to a decrease in cell proliferation and an increase in apoptosis . This makes N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide a potential candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .

Biochemische Analyse

Biochemical Properties

It has been found that this compound exhibits potent anticancer activity . It interacts with various enzymes and proteins, including EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), and inhibits their autophosphorylation .

Cellular Effects

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown significant effects on various types of cells, particularly cancer cells. It has been found to induce substantial early and late apoptosis in cancer cells . The compound influences cell function by acting as an EGFR-TK autophosphorylation inhibitor .

Molecular Mechanism

The molecular mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent anticancer activity, with IC50 values comparable to the clinically approved drug Osimertinib .

Eigenschaften

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFRKNXTMADDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide](/img/structure/B2469307.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469322.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)